Boc-2-nitro-L-phenylalanine

Catalog No.
S1768353
CAS No.
185146-84-3
M.F
C14H18N2O6
M. Wt
310.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-2-nitro-L-phenylalanine

CAS Number

185146-84-3

Product Name

Boc-2-nitro-L-phenylalanine

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid

Molecular Formula

C14H18N2O6

Molecular Weight

310.30 g/mol

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(12(17)18)8-9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1

InChI Key

BSHMNGMAJNWNBP-JTQLQIEISA-N

SMILES

Array

Synonyms

185146-84-3;Boc-2-nitro-L-phenylalanine;Boc-L-2-Nitrophenylalanine;(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoicacid;(2S)-2-[(tert-butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoicacid;Boc-D-2-nitrophenylalanine;(2S)-2-(tert-butoxycarbonylamino)-3-(2-nitrophenyl)propanoicacid;Boc-L-2-Nitrophe;AC1MC5RS;Boc-L-2-NO2-Phe-OH;Boc-D-phe(2-NO2)-OH;SCHEMBL648928;CTK8B4563;BSHMNGMAJNWNBP-JTQLQIEISA-N;MolPort-001-758-373;ZINC2574693;ANW-45483;AKOS015836623;AKOS015907808;AM83439;BL284-1;OR14577;AC-16873;AJ-42260;AK-90346

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1[N+](=O)[O-])C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1[N+](=O)[O-])C(=O)O

Boc-2-nitro-L-phenylalanine (CAS: 185146-84-3) is a highly specialized, non-canonical amino acid building block utilized in solid-phase and solution-phase peptide synthesis. Featuring a tert-butyloxycarbonyl (Boc) alpha-amino protecting group and an ortho-nitro substitution on the phenyl ring, this compound is engineered for orthogonal synthesis strategies and site-specific peptide modifications. The ortho-nitro moiety serves as a critical functional handle, enabling either UV-mediated photolytic backbone cleavage via cinnoline formation or post-synthetic reduction to an ortho-amine for the generation of constrained heterocycles [1]. Commercially available at >98% HPLC purity, this building block is prioritized by procurement teams supporting the development of photocaged therapeutics, complex peptidomimetics, and base-sensitive peptide sequences where standard Fmoc chemistry is contraindicated .

Substituting Boc-2-nitro-L-phenylalanine with its Fmoc-protected analog (Fmoc-2-nitro-L-phenylalanine) or its para-substituted isomer (Boc-4-nitro-L-phenylalanine) fundamentally alters synthetic viability and final product functionality. While Fmoc-2-nitro-L-phenylalanine is suitable for standard solid-phase peptide synthesis (SPPS), it is incompatible with base-sensitive sequences and liquid-phase peptide synthesis (LPPS) due to the generation of reactive dibenzofulvene during deprotection, which complicates downstream purification [1]. Conversely, substituting with Boc-4-nitro-L-phenylalanine eliminates the unique photochemistry of the ortho-position; the para-nitro group cannot undergo the proximity-driven cyclization required to form cinnoline derivatives, completely abolishing the UV-mediated backbone cleavage capability necessary for photocaged peptide applications [2].

Photolytic Backbone Cleavage Capability

The ortho-nitro positioning in Boc-2-nitro-L-phenylalanine is an absolute requirement for UV-mediated peptide backbone cleavage. Upon irradiation at 365 nm, peptides incorporating 2-nitrophenylalanine undergo a specific rearrangement to form an N-terminal cinnoline group and a C-terminal carboxylate, achieving up to 30% cleavage efficiency in complex biosystems and near-quantitative yields in optimized model peptides [1]. In contrast, peptides synthesized using Boc-4-nitro-L-phenylalanine exhibit 0% backbone cleavage under identical UV conditions, as the para-substitution physically prevents the required intramolecular cyclization [1].

Evidence DimensionPhotolytic backbone cleavage yield (at 365 nm)
Target Compound DataBoc-2-nitro-L-phenylalanine (Up to 30% in complex proteins, high yield in models)
Comparator Or BaselineBoc-4-nitro-L-phenylalanine (0% cleavage)
Quantified DifferenceComplete presence vs. absence of photolytic cleavage capability
Conditions365 nm UV irradiation of synthesized peptide chain

Buyers developing light-activated prodrugs or photocaged proteins must procure the ortho-isomer, as the para-isomer is entirely non-functional for backbone photolysis.

Deprotection Byproduct Volatility in Liquid-Phase Synthesis

For industrial scale-up using liquid-phase peptide synthesis (LPPS), the choice of alpha-amino protection dictates purification costs. Deprotection of Boc-2-nitro-L-phenylalanine using trifluoroacetic acid (TFA) generates isobutylene and carbon dioxide—both volatile gases that are easily removed via evaporation, leaving no organic adducts [1]. In contrast, deprotection of Fmoc-2-nitro-L-phenylalanine generates dibenzofulvene, a highly reactive byproduct that requires specialized scavenging agents or intensive chromatographic purification to prevent reattachment to the free amine[1].

Evidence DimensionDeprotection byproduct phase and clearance
Target Compound DataBoc-2-nitro-L-phenylalanine (Volatile gases: isobutylene + CO2)
Comparator Or BaselineFmoc-2-nitro-L-phenylalanine (Reactive solid/liquid: dibenzofulvene)
Quantified DifferenceZero required chromatographic steps for byproduct removal vs. mandatory scavenging/chromatography
ConditionsStandard N-alpha deprotection (TFA for Boc vs. Piperidine for Fmoc)

Procurement for large-scale liquid-phase synthesis should prioritize the Boc derivative to eliminate the severe purification bottlenecks associated with dibenzofulvene clearance.

Orthogonal Stability During Base-Catalyzed Modifications

Complex peptidomimetic synthesis often requires on-resin modifications under basic conditions prior to N-terminal extension. The Boc protecting group on Boc-2-nitro-L-phenylalanine is completely stable (100% retention) when exposed to 20% piperidine in DMF for extended periods . Conversely, Fmoc-2-nitro-L-phenylalanine undergoes rapid and complete deprotection (<5 minutes) under these exact conditions, prematurely exposing the N-terminal amine and leading to unwanted side reactions or polymerization .

Evidence DimensionN-alpha protecting group retention in 20% piperidine/DMF
Target Compound DataBoc-2-nitro-L-phenylalanine (100% retention)
Comparator Or BaselineFmoc-2-nitro-L-phenylalanine (0% retention / complete cleavage)
Quantified DifferenceAbsolute stability vs. rapid degradation under basic conditions
Conditions20% piperidine in DMF at room temperature

This compound is the mandatory choice for synthesis workflows requiring basic conditions for side-chain modifications before the N-terminus is deprotected.

Synthesis of Photocaged and Light-Activated Peptides

Leveraging the unique UV-mediated cinnoline formation demonstrated in Section 3, Boc-2-nitro-L-phenylalanine is the optimal precursor for manufacturing photocaged peptides. Upon targeted 365 nm irradiation, the incorporated residue cleanly cleaves the peptide backbone, allowing for high-resolution spatial and temporal control of protein activation in biological assays and targeted therapeutics [1].

Liquid-Phase Scale-Up of Peptidomimetics

Because Boc deprotection yields only volatile byproducts (isobutylene and CO2), this compound is highly preferred over its Fmoc counterpart for liquid-phase peptide synthesis (LPPS). It eliminates the need for complex dibenzofulvene scavenging, significantly reducing solvent usage, purification time, and overall procurement costs during industrial scale-up [2].

On-Resin Synthesis of Constrained Heterocycles

The ortho-nitro group can be selectively reduced to an ortho-amine on-resin. Because the Boc group remains stable under various orthogonal modification conditions, this allows chemists to perform subsequent intramolecular cyclizations (e.g., forming quinoxalines or indoles) without risking premature N-terminal deprotection, making it an essential building block for constrained peptide libraries .

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

310.11648630 Da

Monoisotopic Mass

310.11648630 Da

Heavy Atom Count

22

Wikipedia

Boc-L-2-nitrophenylalanine

Dates

Last modified: 08-15-2023

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